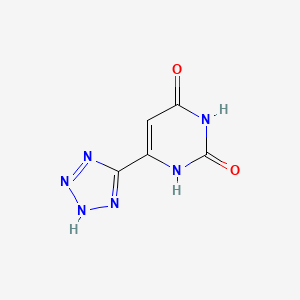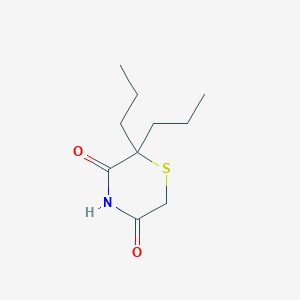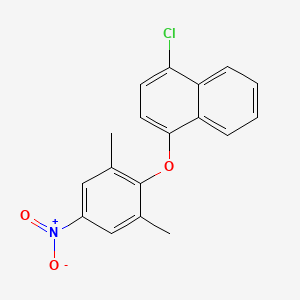
1-(Furan-3-yl)-4-methyl-2-(phenylselanyl)pentan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Furan-3-yl)-4-methyl-2-(phenylselanyl)pentan-1-one is a complex organic compound that features a furan ring, a phenylselanyl group, and a pentanone backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Furan-3-yl)-4-methyl-2-(phenylselanyl)pentan-1-one typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of 1,4-diketones in the presence of an acid catalyst.
Introduction of the Phenylselanyl Group: This step involves the reaction of a phenylselanyl halide with an appropriate nucleophile to introduce the phenylselanyl group.
Formation of the Pentanone Backbone: The final step involves the coupling of the furan ring and the phenylselanyl group with a pentanone backbone through a series of condensation and reduction reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
1-(Furan-3-yl)-4-methyl-2-(phenylselanyl)pentan-1-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The phenylselanyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like thiols or amines can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
1-(Furan-3-yl)-4-methyl-2-(phenylselanyl)pentan-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It can be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-(Furan-3-yl)-4-methyl-2-(phenylselanyl)pentan-1-one involves its interaction with molecular targets such as enzymes and receptors. The phenylselanyl group can act as a nucleophile, participating in various biochemical reactions. The furan ring and pentanone backbone contribute to the compound’s stability and reactivity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(Furan-3-yl)-4-methyl-2-(phenylthio)pentan-1-one: Similar structure but with a phenylthio group instead of a phenylselanyl group.
1-(Furan-3-yl)-4-methyl-2-(phenylsulfonyl)pentan-1-one: Contains a phenylsulfonyl group, which affects its reactivity and applications.
Uniqueness
1-(Furan-3-yl)-4-methyl-2-(phenylselanyl)pentan-1-one is unique due to the presence of the phenylselanyl group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific research applications and potential therapeutic uses.
Eigenschaften
CAS-Nummer |
90605-42-8 |
|---|---|
Molekularformel |
C16H18O2Se |
Molekulargewicht |
321.3 g/mol |
IUPAC-Name |
1-(furan-3-yl)-4-methyl-2-phenylselanylpentan-1-one |
InChI |
InChI=1S/C16H18O2Se/c1-12(2)10-15(16(17)13-8-9-18-11-13)19-14-6-4-3-5-7-14/h3-9,11-12,15H,10H2,1-2H3 |
InChI-Schlüssel |
JHBMHPQPALKMJH-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CC(C(=O)C1=COC=C1)[Se]C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-[2-(2,6-Dichlorophenyl)-1-phenylethenyl]-1,3-benzothiazole](/img/structure/B14368338.png)




![4-[(2-Phenylethyl)amino]butanamide](/img/structure/B14368389.png)


![2,2,3-Trimethyl-3-[(methylsulfanyl)methyl]butanedinitrile](/img/structure/B14368409.png)

![2,4-diphenyl-3H-thieno[3,4-b][1,4]diazepine;hydrochloride](/img/structure/B14368420.png)
